
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and an ethyl linker, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization and subsequent functionalization to introduce the methyl and oxyethyl groups.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Coupling Reaction: The quinoline moiety is then coupled with the thiazolidine ring through an ethyl linker. This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with an ethyl halide in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiazolidine Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity and contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
- Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
- Hydroquinine 4-methyl-2-quinolyl ether
Uniqueness
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is unique due to its specific ethyl linker, which influences its chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.
Eigenschaften
CAS-Nummer |
41288-07-7 |
|---|---|
Molekularformel |
C15H19ClN2OS |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
3-[2-(4-methylquinolin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-12-10-15(16-14-5-3-2-4-13(12)14)18-8-6-17-7-9-19-11-17;/h2-5,10H,6-9,11H2,1H3;1H |
InChI-Schlüssel |
WMVMCORILWNQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCSC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

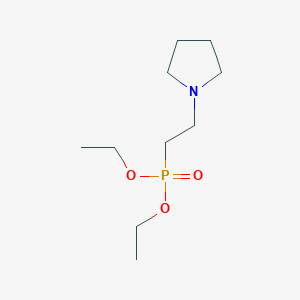
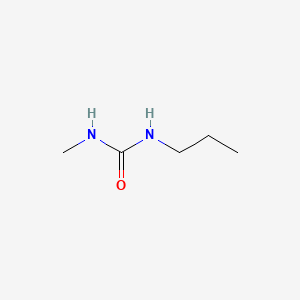
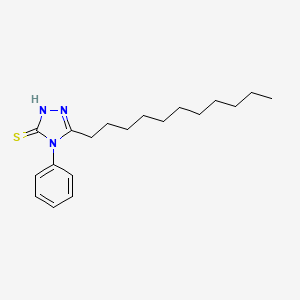
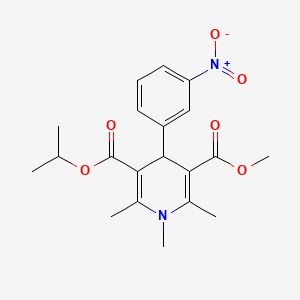
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
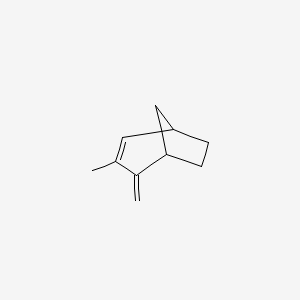
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


